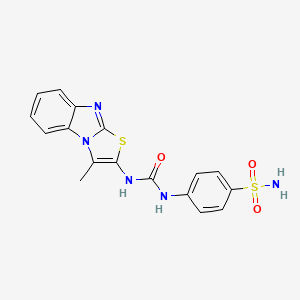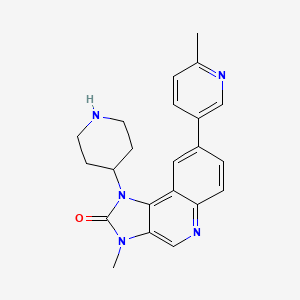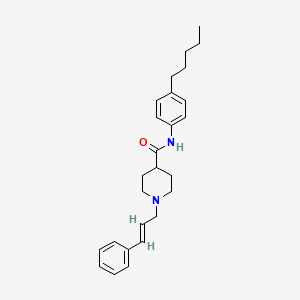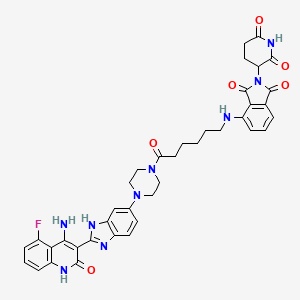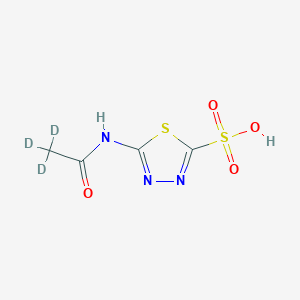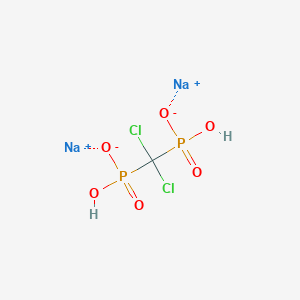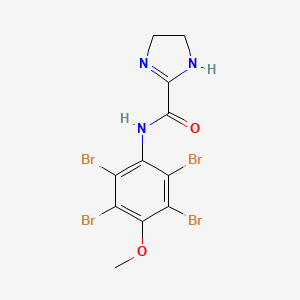
1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethyl-1,3-cyclobutanedione, commonly referred to as TMCB, is an organic compound with the molecular formula C8H12O2. It is a cyclic diketone characterized by the presence of two carbonyl groups attached to a cyclobutane ring. TMCB is known for its stability and unique structural properties, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione typically involves the following steps:
Cracking Reaction: Isobutyric acid or isobutyric anhydride is subjected to a cracking reaction in the presence of an inert gas in a fixed bed cracking reactor. This process generates dimethylketene.
Industrial Production Methods: In industrial settings, the production of TMCB follows a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Dissolution: Dissolving isobutyryl chloride in an organic solvent.
Addition of Reagents: Adding triethylamine and zinc powder while stirring.
Heating and Reflux: Heating the mixture until reflux, followed by cooling and filtering.
Distillation: Distilling under reduced pressure to obtain the distillation substrate.
Hydrogenation: Introducing hydrogen under the action of a catalyst to complete the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation of TMCB to produce 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO).
Oxidation: TMCB can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Hydrogenation: Ru-Sn bimetallic catalysts, hydrogen gas, high pressure, and elevated temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution product.
Major Products:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO): A major product formed through hydrogenation.
Oxidized Derivatives: Products formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethyl-1,3-cyclobutanedione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: TMCB acts as a dual inhibitor of casein kinase 2 (CK2) and ERK8, with an inhibitory concentration (IC50) of 0.5 µM for both enzymes. It also binds to other kinases such as Pim-1, HIPK2, and DYRK1A.
Apoptosis Induction: TMCB induces apoptosis in certain cell lines, such as Jurkat cells, when used at concentrations ranging from 10 to 50 µM.
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetramethyl-1,3-cyclobutanedione can be compared with other similar compounds based on its structure and properties:
Similar Compounds:
Uniqueness:
Structural Stability: TMCB’s cyclic diketone structure provides unique stability and reactivity compared to linear or branched diketones.
Dual Inhibition: Its ability to inhibit multiple kinases simultaneously makes it a valuable compound for research in enzyme inhibition and drug development.
Eigenschaften
Molekularformel |
C11H9Br4N3O2 |
|---|---|
Molekulargewicht |
534.82 g/mol |
IUPAC-Name |
N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C11H9Br4N3O2/c1-20-9-6(14)4(12)8(5(13)7(9)15)18-11(19)10-16-2-3-17-10/h2-3H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
AFQUQOBKQLLGLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1Br)Br)NC(=O)C2=NCCN2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


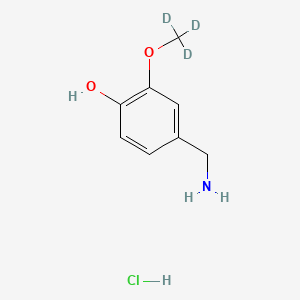

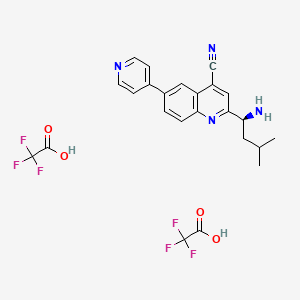
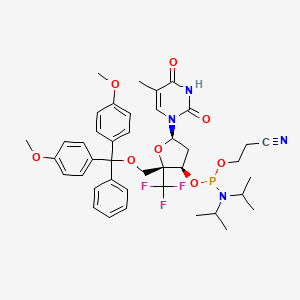
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
